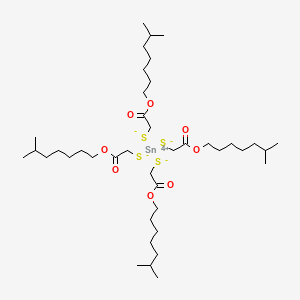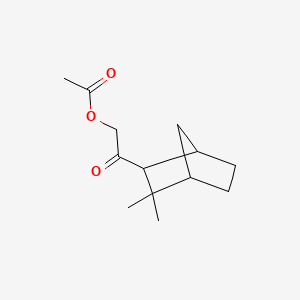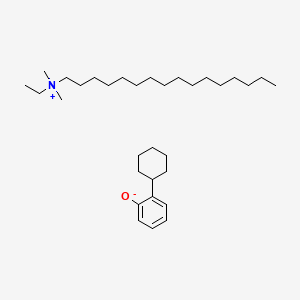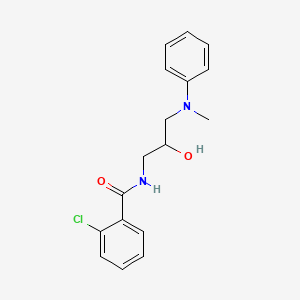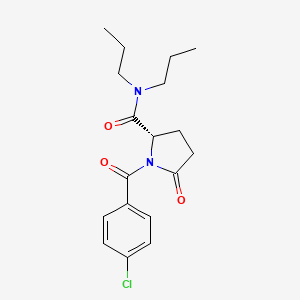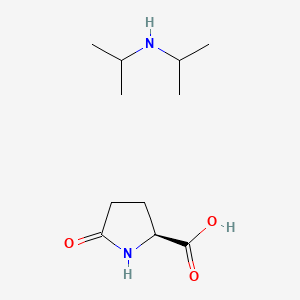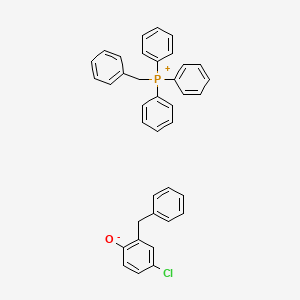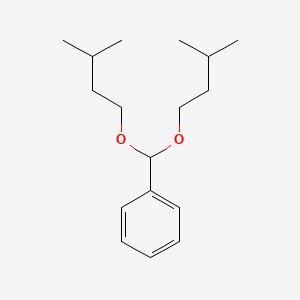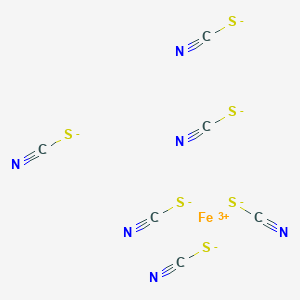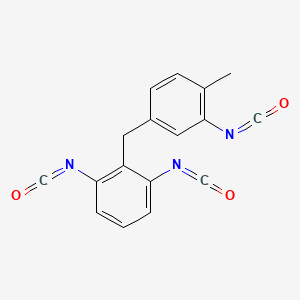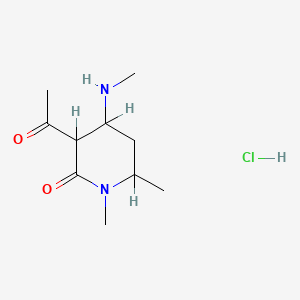
3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is a chemical compound with the molecular formula C10H18N2O2.HCl and a molecular weight of 234.72 g/mol . This compound is known for its unique structure, which includes an acetyl group, a piperidinone ring, and a methylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, using reagents such as acetic anhydride or acetyl chloride.
Methylation: The methyl groups are introduced through methylation reactions, often using methyl iodide or dimethyl sulfate.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.
化学反応の分析
Types of Reactions
3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinone derivatives.
科学的研究の応用
3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, or neurotransmission.
類似化合物との比較
Similar Compounds
3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one: Lacks the monohydrochloride salt form.
1,6-Dimethyl-4-(methylamino)piperidin-2-one: Lacks the acetyl group.
3-Acetyl-1,6-dimethylpiperidin-2-one: Lacks the methylamino group.
Uniqueness
3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
84912-06-1 |
|---|---|
分子式 |
C10H18N2O2.ClH C10H19ClN2O2 |
分子量 |
234.72 g/mol |
IUPAC名 |
3-acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-6-5-8(11-3)9(7(2)13)10(14)12(6)4;/h6,8-9,11H,5H2,1-4H3;1H |
InChIキー |
RISJCEZXYVJVKK-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(C(=O)N1C)C(=O)C)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


